molecular formula C7H2F3NS B049917 2,3,4-Trifluorophenyl isothiocyanate CAS No. 119474-40-7

2,3,4-Trifluorophenyl isothiocyanate

Cat. No.: B049917
CAS No.: 119474-40-7
M. Wt: 189.16 g/mol
InChI Key: KTNHZGZWGZUKGE-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenyl isothiocyanate is a chemical compound extensively utilized in scientific research. It is known for its reactivity, making it a valuable reagent in the synthesis of various organic compounds. The molecular formula of this compound is C7H2F3NS, and it has a molecular weight of 189.16 g/mol . This compound is particularly significant in the fields of chemistry, biology, and medicine due to its versatile applications.

Preparation Methods

The synthesis of 2,3,4-Trifluorophenyl isothiocyanate can be categorized into three main types based on the starting materials and functional groups:

    Type A Derived from Primary Amines: - This method involves the reaction of primary amines with thiophosgene or carbon disulfide in the presence of a base.

    Type B Derived from Other Nitrogen Functional Groups: - Although less common, this method involves the conversion of other nitrogen-containing groups into isothiocyanates.

    Type C Derived from Non-Nitrogen Groups: - Recent advancements have shown an increase in the synthesis of isothiocyanates from non-nitrogen groups.

Chemical Reactions Analysis

2,3,4-Trifluorophenyl isothiocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: - This compound readily reacts with amine groups in proteins and other biomolecules to form thiourea linkages.

    Addition Reactions: - It can participate in addition reactions with nucleophiles, leading to the formation of various organic compounds.

    Cyclization Reactions: - Under certain conditions, this compound can undergo cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide. The major products formed from these reactions are thiourea derivatives and heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorophenyl isothiocyanate involves its reaction with amine groups found in proteins and other biomolecules. This reaction forms a thiourea linkage, which alters the structure and function of the biomolecule. This modification can affect the biomolecule’s activity, making it a useful tool in biochemical research .

Comparison with Similar Compounds

2,3,4-Trifluorophenyl isothiocyanate can be compared with other similar compounds such as:

Properties

IUPAC Name

1,2,3-trifluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHZGZWGZUKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=C=S)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375352
Record name 2,3,4-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119474-40-7
Record name 2,3,4-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenyl isothiocyanate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Reference Example 1 Thiophosgene (1.4 g) was dissolved in 25 ml of ether, 2.0 g of triethylamine was added thereto with ice cooling and stirring (at not higher than 20° C.), then a mixture of 1.4 g of 2,3,4-trifluoroaniline and 3 ml of ether was gradually dropped thereinto at the same temperature, and the mixture was stirred for one hour at the same temperature. Then it was filtered off, the filtrate was concentrated, the residue was extracted with n-hexane, insoluble matters were removed by filtration, the resulting hexane-soluble matters were subjected to a silica gel column chromatography (Wacogel C-200 in the amount of 15 g) and eluted with n-hexane to give 1.39 g of 2,3,4-trifluorophenyl isothiocyanate.
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1.4 g
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Synthesis routes and methods IV

Procedure details

Triethylammonium N-(2,3,4-trifluorophenyl)dithiocarbamate (92.0 g) and triethylamine (31.5 g) were added to chloroform (360 ml) and thereto ethyl chlorocarbonate (33.8 g) was added dropwise at 2°-6° C. with stirring over a period of 1 hour. The mixture was stirred for 10 minutes and washed with 3N hydrochloric acid and then with water. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica-gel column chromatography (Silica gel 60, 230-400 mesh, made by Merck Co., 220 g, eluent: hexane) under medium pressure, followed by distillation under reduced pressure to give the title compound (42.0 g) as colorless liquid, b.p.: 96°-97° C./17 mmHg.
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Synthesis routes and methods V

Procedure details

That is, first 2,3,4-trifluoroaniline (V) is reacted with carbon disulfide in the presence of triethylamine to produce triethylammonium N-(2,3,4-trifluorophenyl)dithiocarbamate (VI). Then the compound (VI) is reacted with ethyl chloroformate in an organic solvent such as chloroform or methylene chloride in the presence of triethylamine to give 2,3,4-trifluorophenylisothiocyanate (VII). The compound (VII) is then reacted with di(lower alkyl) malonate sodium salt, which is prepared from di(lower alkyl) malonate and sodium hydride, in an organic solvent such as tetrahydrofuran or dioxane to give di(lower alkyl) [(2,3,4-trifluoroanilino)(mercapto)methylene]malonate sodium salt (VIII). The compound (VIII) is then reacted with 1-acetoxy-3-halogenoacetone in an organic solvent such as N,N-dimethylformamide, dimethylsulfoxide or acetonitrile to give di(lower alkyl) [(2,3,4-trifluoroanilino)(3-acetoxy-2-oxopropylthio)methylene]malonate (IX). The compound (IX) is then reacted with sulfuric acid to give di(lower alkyl) [3-(2,3,4-trifluorophenyl)-4-hydroxymethyl-2-thiazolidene]malonate (X). The compound (X) is then reacted with sodium hydride in an organic solvent such as dioxane, tetrahydrofuran or N,N-dimethylformamide to give di(lower alkyl) (6,7-difluoro-1H,4H-thiazolo[4,3-c][1,4]benzoxazin-1-ylidene)malonate (XI).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4-Trifluorophenyl isothiocyanate
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